5,6-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of dihydronaphthalenones, which are known for their diverse biological activities. The presence of fluorine atoms in the structure enhances its pharmacological properties, making it a subject of interest in drug development.
The compound is often synthesized in laboratory settings, with various methods reported in scientific literature. Its molecular formula is and it has a molecular weight of approximately 212.19 g/mol. The compound can be obtained from commercial suppliers, such as BLD Pharm and Sigma-Aldrich, which provide detailed specifications regarding its purity and storage conditions .
5,6-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is classified as an organic compound and a fluorinated derivative of naphthalene. It is categorized under the broader class of naphthalenones, which are recognized for their various biological activities including anti-inflammatory and anticancer properties.
The synthesis of 5,6-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 7-methoxy-3,4-dihydronaphthalen-1(2H)-one and a suitable fluorinated aldehyde. This reaction is carried out in methanol with the addition of sodium hydroxide as a catalyst .
The molecular structure of 5,6-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one features a naphthalene ring system with methoxy and difluoro substituents. The compound adopts an E-stereochemistry due to the configuration around the olefinic bond.
5,6-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atoms, which can stabilize negative charges during nucleophilic attacks.
The biological activity of 5,6-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one is attributed to its ability to modulate signaling pathways within cells. For instance, studies suggest that it may inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathway, which plays a critical role in inflammatory responses .
Experimental data indicate that this compound reduces the expression of pro-inflammatory cytokines such as nitric oxide and tumor necrosis factor-alpha, suggesting its potential use as an anti-inflammatory agent.
5,6-Difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one has potential applications in:
The synthesis of 5,6-difluoro-7-methoxy-3,4-dihydronaphthalen-1(2H)-one typically employs a Friedel-Crafts acylation strategy as the foundational step, adapted from methodologies used for analogous methoxy-substituted tetralones. As demonstrated in the synthesis of 7-methoxy-3,4-dihydronaphthalen-1(2H)-one, anisole undergoes acylation with succinic anhydride under Lewis acid catalysis (AlCl₃) in nitrobenzene solvent to yield a keto-acid intermediate [1]. Subsequent Pd/C-catalyzed hydrogenation reduces the ketone, followed by acid-mediated cyclization (e.g., polyphosphoric acid) to form the tetralone core [1]. For the 5,6-difluoro variant, fluorination precedes cyclization: difluoro-substituted anisole intermediates (e.g., 2-bromo-2,2-difluoroacetophenone) are synthesized using electrophilic fluorinating agents like Selectfluor® combined with N-bromosuccinimide (NBS) to install fluorine atoms regioselectively [4].
A representative optimized pathway involves:1. Regioselective Difluorination:- 1,2,4-trifluoro-5-methoxybenzene is treated with Selectfluor®/NBS in acetonitrile at 60°C to yield 2-bromo-1,3-difluoro-5-methoxybenzene.2. Friedel-Crafts Acylation:- The difluorinated intermediate reacts with succinic anhydride/AlCl₃ in dichloromethane at 0°C→25°C.3. Hydrogenation and Cyclization:- Keto-acid reduction via Pd/C (2–3 atm H₂, 70–75°C), followed by cyclization in polyphosphoric acid at 120°C [1] [4].
Step | Reagents/Conditions | Yield (%) | Purity |
---|---|---|---|
Difluorination | Selectfluor®/NBS, CH₃CN, 60°C, 12 h | 78 | >95% |
Friedel-Crafts Acylation | Succinic anhydride, AlCl₃, DCM, 0°C→25°C, 4 h | 82 | 97% |
Hydrogenation | 10% Pd/C, H₂ (3 atm), EtOAc, 70°C, 3 h | 90 | >98% |
Cyclization | PPA, 120°C, 2 h | 85 | 96% |
Solvent and temperature control are critical for maximizing regioselectivity in fluorination. Nitrobenzene (for non-fluorinated analogs) promotes higher yields in acylation but is incompatible with electrophilic fluorination; thus, acetonitrile is substituted for Selectfluor®-mediated steps [4]. Inert atmosphere protocols (N₂ or Ar) prevent oxidation of intermediates, particularly during hydrogenation [4]. Post-cyclization purification via flash column chromatography (silica gel, hexane:ethyl acetate = 4:1) achieves >98% purity, while crystallization from isopropyl alcohol yields X-ray-quality crystals for structural validation [1] [3].
Catalyst loading optimization shows that 15 mol% Pd/C balances cost and efficiency in hydrogenation. Reducing AlCl₃ stoichiometry to 1.1 equivalents in acylation minimizes by-products without compromising yield [1].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7